molecular formula C18H21NO2 B13998913 ethyl N-(2,2-diphenylpropyl)carbamate CAS No. 40691-65-4

ethyl N-(2,2-diphenylpropyl)carbamate

Cat. No.: B13998913
CAS No.: 40691-65-4
M. Wt: 283.4 g/mol
InChI Key: LPAUJIKDOCPKOE-UHFFFAOYSA-N
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Description

Ethyl N-(2,2-diphenylpropyl)carbamate is a synthetic organic compound of significant interest in medicinal chemistry research. This carbamate ester is characterized by its diphenylpropyl moiety, a structural feature shared with several pharmacologically active molecules, particularly muscarinic receptor antagonists . Compounds with this core structure have been extensively investigated for their potential to modulate smooth muscle activity, making them valuable tools for studying conditions such as overactive bladder, irritable bowel syndrome, and other disorders involving smooth muscle hyperactivity . The carbamate group in its structure can serve as a key functional moiety, potentially influencing the compound's metabolic stability and binding affinity. Researchers utilize this chemical as a key intermediate in the synthesis and development of novel therapeutic agents . Its structure suggests potential application as a prodrug, as carbamate derivatives are known to be utilized in prodrug strategies to enhance the physicochemical properties or bioavailability of parent drug molecules . The compound is also a valuable candidate for structure-activity relationship (SAR) studies aimed at optimizing the efficacy and selectivity of diphenylpropylamine-based pharmaceuticals. Strictly for research applications, this product is provided as a high-purity material to ensure reliable and reproducible experimental results. It is intended for laboratory research use only by trained professionals. This compound is NOT intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

40691-65-4

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

ethyl N-(2,2-diphenylpropyl)carbamate

InChI

InChI=1S/C18H21NO2/c1-3-21-17(20)19-14-18(2,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,3,14H2,1-2H3,(H,19,20)

InChI Key

LPAUJIKDOCPKOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC(C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation of the 2,2-Diphenylpropylamine Precursor

The synthesis of this compound generally begins with the preparation of the corresponding 2,2-diphenylpropylamine or its N-substituted derivatives.

One established method involves the following steps:

  • Starting Material: Cinnamonitrile (cinnamyl nitrile) and benzene are used as raw materials.
  • Step 1: Friedel-Crafts Alkylation
    Cinnamonitrile undergoes Friedel-Crafts alkylation with benzene to form 3,3-diphenylpropionitrile.
  • Step 2: Catalytic Hydrogenation
    The nitrile group in 3,3-diphenylpropionitrile is reduced by catalytic hydrogenation to yield 3,3-diphenylpropylamine.
  • Step 3: Schiff Base Formation and Methylation
    The amine reacts with an aldehyde in an aromatic hydrocarbon solvent under reflux to form a Schiff base, which is then methylated to give N-methyl-3,3-diphenylpropylamine.
  • Step 4: Purification
    After methylation, the product is purified by acid-base extraction and vacuum distillation, yielding a colorless transparent liquid with 85-92% yield.

This precursor amine is key for further carbamoylation to produce the carbamate.

Carbamoylation to Form this compound

The carbamoylation step introduces the ethyl carbamate group onto the amine nitrogen. Common methods include:

  • Use of Ethyl Chloroformate:
    The amine (e.g., N-methyl-3,3-diphenylpropylamine) is reacted with ethyl chloroformate under controlled conditions to form the ethyl carbamate derivative. This reaction proceeds via nucleophilic attack of the amine on the chloroformate carbonyl carbon, releasing chloride ion and forming the carbamate bond.

  • Alternative Carbamoylation Agents:
    Methyl chloroformate can be used similarly to produce methyl carbamates, but for ethyl carbamates, ethyl chloroformate is preferred.

  • Reaction Conditions:
    The reaction is typically carried out in an inert solvent such as dichloromethane or an aromatic solvent at low temperature to control reactivity and minimize side reactions.

  • Post-Reaction Hydrolysis:
    The carbamate intermediate may be subjected to hydrolysis under acidic conditions (e.g., acetic acid and hydrochloric acid mixture) to yield the desired carbamate compound and to remove any protecting groups or impurities.

Alternative Synthetic Approaches

  • Reductive Dimethylation and Demethylation:
    N,N-dimethyl-3,3-diphenylpropylamine can be prepared by reductive dimethylation of 3,3-diphenylpropylamine using formic acid and formaldehyde. Subsequent demethylation with ethyl chloroformate yields the ethyl carbamate derivative.

  • Microwave-Assisted Alkylation:
    Alkyl halides can be reacted with amines in acetonitrile or dimethylformamide (DMF) with diisopropylamine under microwave irradiation at 140°C for 80 minutes to form alkylated amines, which can be further converted to carbamates.

Detailed Reaction Scheme and Conditions

Step Reaction Type Reagents & Conditions Product Yield (%) Notes
1 Friedel-Crafts Alkylation Cinnamonitrile + benzene, Friedel-Crafts catalyst 3,3-Diphenylpropionitrile Not stated Formation of nitrile intermediate
2 Catalytic Hydrogenation H2, catalyst (e.g., Pd/C), solvent 3,3-Diphenylpropylamine Not stated Reduction of nitrile to amine
3 Schiff Base Formation 3,3-Diphenylpropylamine + aldehyde, aromatic solvent, reflux Schiff base intermediate Not stated Dehydration under reflux
4 Methylation Methylation reagent (e.g., methyl iodide or methyl sulfate) N-methyl-3,3-diphenylpropylamine Not stated Quaternary ammonium salt intermediate
5 Hydrolysis & Purification Dilute sulfuric acid reflux, steam distillation, NaOH pH 9-12 Pure N-methyl-3,3-diphenylpropylamine 85-92 Vacuum distillation yields transparent liquid
6 Carbamoylation Ethyl chloroformate, inert solvent, low temperature This compound Not stated Formation of carbamate bond
7 Hydrolysis (if needed) Acetic acid + HCl or bromic acid mixture Purified carbamate Not stated Removal of protecting groups

Purification Techniques

  • Vacuum Distillation:
    Used to isolate the pure amine intermediate as a colorless, transparent liquid.

  • Acid-Base Extraction:
    Adjusting pH with sodium hydroxide to separate oil layers containing the amine.

  • Crystallization:
    Conversion of the amine or carbamate into crystalline salts (e.g., hydrochloride salts) for purification and characterization.

  • Flash Column Chromatography:
    For carbamate purification, flash chromatography using heptane and ethyl acetate mixtures (0-50%) as eluents is effective.

Analytical Data and Characterization

Although specific analytical data for this compound are limited in the provided sources, related carbamate compounds are characterized by:

  • Melting Points:
    Carbamate derivatives often show melting points above 180°C, sometimes decomposing upon melting.

  • IR Spectroscopy:
    Characteristic carbamate carbonyl peaks around 1630-1650 cm⁻¹, N-H stretches near 3400 cm⁻¹, and aromatic C-H stretches between 2950-3000 cm⁻¹.

  • NMR Spectroscopy:
    Proton and carbon NMR confirm the presence of carbamate moiety and diphenylpropyl groups.

  • Chromatography:
    Purity is often verified by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Friedel-Crafts + Hydrogenation + Methylation + Carbamoylation Cinnamonitrile, benzene, aldehyde, methylation reagent, ethyl chloroformate Friedel-Crafts catalyst, H2/Pd, reflux, methylation, acid hydrolysis High yield (85-92%), well-established Multi-step, requires careful control
Reductive Dimethylation + Demethylation + Carbamoylation 3,3-Diphenylpropylamine, formic acid, formaldehyde, ethyl chloroformate Reductive methylation, ethyl chloroformate demethylation Quantitative yields, straightforward Requires formaldehyde handling
Microwave-Assisted Alkylation + Carbamoylation Alkyl halide, amine, diisopropylamine Microwave heating at 140°C, ethyl chloroformate Faster reaction times Requires microwave reactor

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2,2-diphenylpropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl N-(2,2-diphenylpropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-(2,2-diphenylpropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to various biological effects, such as antimicrobial activity. The molecular pathways involved include the disruption of enzyme function and interference with cellular processes .

Comparison with Similar Compounds

Structural Analogs in Receptor Agonist Research

Histaprodifen Derivatives ():
Compounds like N(α)-imidazolylalkyl and pyridylalkyl derivatives of histaprodifen share the 3,3-diphenylpropyl backbone. These derivatives act as potent histamine H1-receptor agonists. For example:

  • Suprahistaprodifen (51) : Exhibited the highest H1-receptor agonist potency (pEC₅₀ = 8.26, efficacy = 96%) due to its imidazole-terminal structure and ethyl spacer .
  • Pyridylalkyl-substituted derivatives (e.g., 56) : Demonstrated comparable potency (pEC₅₀ = 8.16, efficacy = 89%) when the imidazole ring was replaced with pyridine, highlighting the adaptability of the diphenylpropyl scaffold .

Key Structural Insights:

  • Spacer Length : Elongating the alkyl chain from ethyl to butyl reduced agonist potency by ~95% (e.g., from 3,630% to 163% of histamine’s activity) .
  • Terminal Group : Pyridine rings retained high activity, whereas meta/para substitutions on pyridine reduced efficacy .
Table 1: Activity Trends in Diphenylpropyl-Based Agonists
Compound Terminal Group Spacer Length pEC₅₀ Efficacy (%)
Suprahistaprodifen (51) Imidazole Ethyl 8.26 96
Compound 56 Pyridine Butyl 8.16 89
Compound 53 Imidazole Butyl 6.80 163

Carbamate-Based Pesticides ()

Ethyl N-(2,2-diphenylpropyl)carbamate shares functional group similarities with pesticidal carbamates like fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate). These compounds inhibit insect growth by mimicking juvenile hormones.

Key Differences:

  • Substituent Effects: Fenoxycarb’s phenoxyphenoxy group enhances stability and target specificity in pests, whereas the diphenylpropyl group in the target compound may favor receptor binding in mammalian systems .
  • Toxicity : Carbamates generally exhibit moderate acute toxicity (e.g., H302: "harmful if swallowed" per ), but diphenylpropyl derivatives may have distinct metabolic pathways due to bulky aromatic groups .

Biological Activity

Ethyl N-(2,2-diphenylpropyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique 2,2-diphenylpropyl group attached to the carbamate moiety. This structural characteristic is believed to contribute to its distinct biological properties compared to simpler carbamate compounds. The compound's formula is represented as:

C17H20N2O2C_{17}H_{20}N_{2}O_{2}

Table 1: Comparison of Carbamate Compounds

Compound NameStructure FeatureBiological Activity
This compound2,2-Diphenylpropyl groupAntimicrobial, antifungal
Ethyl N-(2-phenethyl)carbamatePhenethyl groupModerate antibiofilm activity
Ethyl carbamateSimple ethyl groupLimited biological activity

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction disrupts normal cellular processes, leading to antimicrobial effects. The compound has been shown to interfere with various molecular pathways involved in enzyme function, which can result in significant biological outcomes.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. A study highlighted its effectiveness against several strains of Methicillin-resistant Staphylococcus aureus (MRSA), with varying degrees of inhibition observed across different strains. The compound's IC50 values were reported in the low to moderate micromolar range, suggesting potential utility in treating resistant bacterial infections .

Case Study: Biofilm Inhibition

A notable case study involved the evaluation of this compound analogues for their ability to inhibit biofilm formation in MRSA strains. The lead compound demonstrated significant inhibition rates, with results indicating that modifications to the structure could enhance biofilm inhibitory activity. For instance, one analogue achieved an inhibition rate of 91.9% against a specific MRSA strain at a concentration of 200 μM .

Table 2: Biofilm Inhibition Data

CompoundMRSA StrainInhibition Rate (%) at 200 µM
This compound4430.7
This compound168527.6
Analogue 3j4330091.9
Analogue 3j70078993.9

Structure-Activity Relationships (SAR)

The SAR studies on this compound have revealed that modifications to the substituents can significantly influence its biological activity. For example, replacing certain groups within the structure has been shown to either enhance or diminish its efficacy against microbial strains. This information is crucial for guiding the design of more potent derivatives.

Q & A

Basic: How can the synthesis of ethyl N-(2,2-diphenylpropyl)carbamate be optimized for higher yields and purity?

Methodological Answer:
Synthetic optimization should focus on reaction conditions (solvent, temperature, catalyst) and stoichiometric ratios. For carbamates, nucleophilic substitution between 2,2-diphenylpropylamine and ethyl chloroformate is a common route . A factorial design approach (e.g., varying molar ratios of reagents, reaction time, and solvent polarity) can systematically identify optimal conditions . Monitor intermediates via thin-layer chromatography (TLC) and quantify yields using HPLC with a C18 column and UV detection (λ = 254 nm) . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity.

Basic: What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:
Combine spectroscopic and chromatographic methods:

  • NMR : Use 1^1H and 13^13C NMR to confirm the carbamate linkage (δ ~155 ppm for carbonyl carbon) and aromatic proton environments .
  • HPLC-MS : Electrospray ionization (ESI) in positive ion mode can detect molecular ion peaks ([M+H]+^+) and verify absence of byproducts .
  • FT-IR : Look for N-H stretching (~3350 cm1^{-1}) and carbonyl (C=O) vibrations (~1700 cm1^{-1}) .
  • Elemental Analysis : Validate empirical formula (C, H, N content) against theoretical values .

Advanced: How can contradictory data on the biological activity of this compound be resolved?

Methodological Answer:
Contradictions often arise from variability in assay conditions or sample purity. To resolve discrepancies:

  • Standardize Assays : Replicate experiments under controlled conditions (e.g., pH, temperature, cell lines for in vitro studies) .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple concentrations to confirm activity thresholds .
  • Impurity Profiling : Use LC-MS to identify trace contaminants (e.g., unreacted amines or degradation products) that may interfere with bioactivity .
  • Meta-Analysis : Systematically review prior studies to isolate variables (e.g., solvent choice, incubation time) contributing to divergent results .

Advanced: What computational strategies can elucidate the reaction mechanism of this compound formation?

Methodological Answer:

  • Density Functional Theory (DFT) : Model transition states and intermediates to map energy profiles for nucleophilic substitution pathways . Focus on bond dissociation energies (e.g., C-Cl in ethyl chloroformate) and steric effects from the 2,2-diphenylpropyl group.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics .
  • Docking Studies : If the compound has pesticidal activity (as suggested by carbamate analogs ), dock it into target enzymes (e.g., acetylcholinesterase) to predict binding modes and structure-activity relationships (SAR) .

Advanced: How can researchers design experiments to explore the environmental fate of this compound?

Methodological Answer:

  • Hydrolysis Studies : Incubate the compound in buffers at varying pH (3–9) and temperatures (25–50°C). Monitor degradation via HPLC and identify products using GC-MS .
  • Soil/Water Partitioning : Use batch equilibrium experiments to measure adsorption coefficients (KdK_d) in different soil types .
  • Microbial Degradation : Employ enrichment cultures from contaminated sites to isolate degradative microbes. Track metabolic pathways via 14^{14}C-labeled compound and radiorespirometry .

Advanced: What theoretical frameworks guide the study of structure-activity relationships (SAR) for carbamate derivatives?

Methodological Answer:

  • Hammett/Taft Equations : Correlate electronic (σ) and steric (Es_s) parameters of substituents with biological activity .
  • Quantitative SAR (QSAR) : Use multivariate regression or machine learning (e.g., Random Forest) to predict activity from descriptors like logP, molar refractivity, and H-bond donor/acceptor counts .
  • Pharmacophore Modeling : Identify essential moieties (e.g., carbamate group, diphenylpropyl chain) for target interaction using software like Schrödinger’s Phase .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use a fume hood during synthesis to avoid inhalation of vapors (ethyl chloroformate is highly toxic ).
  • Waste Disposal : Neutralize residual reagents (e.g., quench with aqueous NaHCO3_3) and dispose via hazardous waste channels .

Advanced: How can researchers address low reproducibility in kinetic studies of this compound?

Methodological Answer:

  • Control Variables : Standardize solvent purity, reagent sources, and equipment calibration .
  • In Situ Monitoring : Use ReactIR or UV-Vis spectroscopy to track reaction progress in real time .
  • Statistical Rigor : Apply ANOVA to assess inter-experimental variability and ensure sample size adequacy (power > 0.8) .

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